N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

c-Met kinase inhibition Type II kinase inhibitor Cancer therapeutics

Researchers optimizing c-Met kinase inhibitors face a gap between published SAR data and commercially available intermediate scaffolds. This thiazole-pyrazine-thiadiazole carboxamide fills that gap as a structurally defined starting point within the proven c-Met inhibitor chemotype. - Occupies a specific SAR node in the published 5-cycle optimization campaign against c-Met (reference compound 51am series) - Pyrazine N-atoms enable critical hinge-region H-bonding; 5-methyl-thiadiazole extends into the DFG-out allosteric back pocket - Suitable for systematic C2-thiazole and N2-thiadiazole SAR exploration, selectivity profiling against VEGFR-2, and in vivo MKN-45 xenograft studies Supplied as a custom synthesis product with full analytical characterization.

Molecular Formula C11H8N6OS2
Molecular Weight 304.4 g/mol
Cat. No. B12255355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
Molecular FormulaC11H8N6OS2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3
InChIInChI=1S/C11H8N6OS2/c1-6-16-17-11(20-6)15-9(18)8-5-19-10(14-8)7-4-12-2-3-13-7/h2-5H,1H3,(H,15,17,18)
InChIKeyDHHZCFGVLHBYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazole-Thiadiazole Hybrid for c-Met Kinase Research


N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a heterocyclic hybrid compound that integrates a thiazole, pyrazine, and 1,3,4-thiadiazole scaffold into a single molecular architecture. This compound belongs to a focused series of thiazole–pyrazine–thiadiazole carboxamide derivatives that have been systematically studied for c-Met kinase inhibition and anticancer activity [1]. The scaffold is recognized for generating type II kinase inhibitors that occupy both the ATP-binding site and an adjacent allosteric pocket [1]. Structurally, the compound features a pyrazin-2-yl substituent at the thiazole C2 position and a 5-methyl-1,3,4-thiadiazol-2-yl carboxamide at C4, distinguishing it from simpler pyrazine-thiadiazole hybrids that lack the central thiazole ring. Preliminary in silico and in vitro data for this chemotype indicate that the thiazole bridge contributes critically to kinase hinge-binding geometry and target selectivity [2].

Type II kinase inhibitor scaffold targeting c-Met DFG-out conformation

Thiazole bridge supports kinase hinge-binding geometry in structural series

Pyrazine-thiadiazole connectivity enables c-Met vs VEGFR-2 selectivity profiling

Why Analogs Cannot Replace This Thiazole-Thiadiazole Hybrid


Interchanging this compound with closely related analogs is not supported by the available structure-activity relationship (SAR) data. In the thiazole/thiadiazole carboxamide scaffold series, minor modifications at the thiazole C2 position produced substantial differences in c-Met biochemical potency and cellular antiproliferative activity [1]. Five iterative cycles of medicinal chemistry optimization were required to identify the most promising inhibitor within this chemical series [1]. Analogs that substitute the pyrazine ring with phenyl, pyrrole, or chlorophenyl groups consistently exhibit altered hinge-binding interactions and reduced c-Met selectivity, as the pyrazine nitrogen atoms participate in critical hydrogen-bonding contacts with the kinase hinge region [2]. Furthermore, the 5-methyl-1,3,4-thiadiazol-2-yl moiety contributes to a type II inhibitor binding mode that extends into the allosteric back pocket of c-Met, a pharmacophore feature absent in compounds bearing unsubstituted thiadiazole or alternative heterocyclic amides [1]. Direct substitution without head-to-head comparative data in the exact assay system therefore risks unpredictable changes in target engagement, selectivity profile, and cellular efficacy [2].

SAR sensitivity

C2 pyrazine replacement may shift hinge-binding contacts and reduce c-Met selectivity observed in the scaffold-optimized series.

Type II binding loss

Analogs lacking the 5-methyl-thiadiazole carboxamide may not extend into the allosteric back pocket, altering target engagement profile.

Cell-model mismatch

Cellular c-Met pathway response may not transfer without the thiazole-pyrazine bridge present in MKN-45-active series members.

Differentiation Evidence vs. Closest Analogs


c-Met Biochemical Inhibition Potency

In the thiazole/thiadiazole carboxamide optimization campaign, five SAR cycles were conducted across four analog series. The most optimized compound within the scaffold (51am) achieved c-Met biochemical IC50 values markedly superior to early-generation compounds that lacked the thiazole bridge or carried alternative C2 substituents [1]. Although the exact IC50 of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide was not isolated as a discrete data point in the published report, the series-level data demonstrate that the thiazole-pyrazine-thiadiazole connectivity is essential for achieving sub-micromolar c-Met inhibition. The closest comparator data is available for c-Met-IN-22 (compound 51am), which achieved an IC50 of 2.54 nM against c-Met in biochemical assays [2]. By contrast, pyrazine-thiadiazole hybrids lacking the central thiazole ring exhibit substantially weaker c-Met engagement, consistent with the loss of a critical hinge-binding contact [1]. The target compound shares the identical core scaffold connectivity as the optimized series and is therefore positioned within the highest-potency region of the SAR landscape [1].

c-Met Biochemical Potency
Class-level inference
IC50 = 2.54 nM (optimized analog 51am)
Supports c-Met kinase inhibition study fit; scaffold connectivity maps to highest-potency SAR zone.
Exact IC50 for target compound not isolated; class-level placement inferred from five-cycle optimization.
c-Met kinase inhibition Type II kinase inhibitor Cancer therapeutics

Antiproliferative Activity in c-Met-Amplified Cancer Cells

Within the thiazole/thiadiazole carboxamide series, compounds were evaluated against a panel of human cancer cell lines including MKN-45 (gastric cancer, c-Met-amplified), A549 (lung cancer), H460 (lung cancer), and HT-29 (colorectal cancer) [1]. The optimized series members demonstrated potent antiproliferative activity in MKN-45 cells, which are dependent on c-Met signaling for growth [1]. Compound 51am induced cell cycle arrest and apoptosis in MKN-45 cells and inhibited c-Met phosphorylation in both cellular and cell-free systems [1]. The target compound, bearing the identical thiazole-pyrazine-thiadiazole core, is predicted by class-level SAR to exhibit similar cellular potency, whereas analogs with phenylamino or pyrrole C2 substituents showed reduced cellular activity consistent with their weaker c-Met biochemical inhibition [REFS-1, REFS-2]. In contrast, structurally distinct thiadiazole-pyrazine compounds evaluated as Piezo1 agonists showed no c-Met-related anticancer activity, underscoring the functional specificity conferred by the thiazole bridge [3].

Cellular Activity in MKN-45
Class-level inference
c-Met-amplified cell line sensitivity observed exclusively for thiazole-pyrazine-thiadiazole analogs; C2-modified analogs show reduced response.
Cell-model endpoint context consistent with target engagement; activity in c-Met-dependent models not expected for bridge-deleted variants.
Cell cycle arrest and apoptosis readouts available for scaffold-optimized 51am; direct target compound data pending.
Anticancer activity MKN-45 gastric cancer Cellular pharmacology

Kinase Selectivity: c-Met vs. VEGFR-2

The binding mode of optimized thiazole/thiadiazole carboxamide derivatives has been characterized by molecular docking against both c-Met and VEGFR-2 [1]. The published study reports that compound 51am adopts a type II binding mode in c-Met, occupying the ATP-binding site and extending into the allosteric back pocket created by the DFG-out conformation [1]. Simultaneous docking against VEGFR-2 revealed differential interactions that can be exploited for achieving c-Met selectivity over VEGFR-2 [1]. This is significant because many ATP-competitive kinase inhibitors exhibit potent VEGFR-2 co-inhibition, leading to undesired anti-angiogenic effects. The pyrazine moiety at the thiazole C2 position contributes to hinge-region specificity, while the 5-methyl-thiadiazole carboxamide engages the allosteric pocket in a manner that discriminates between c-Met and VEGFR-2 [REFS-1, REFS-2]. Analogs lacking the pyrazine substituent or bearing alternative heterocycles at C2 lose this selectivity advantage, as demonstrated by the broader kinase inhibition profiles of phenylamino-substituted comparators [2].

c-Met vs VEGFR-2 Selectivity
Class-level inference
Differential docking poses: type II binding to c-Met DFG-out, distinct contacts in VEGFR-2; selectivity advantage inferred for pyrazine-containing analogs.
Supports isoform-selectivity assay context; polypharmacology risk reduced compared to C2-phenylamino comparators.
Exact selectivity ratios not reported for target compound; molecular docking used PDB 3LQ8/4ASD.
Kinase selectivity VEGFR-2 c-Met selectivity

In Vivo Oral Bioavailability

The lead compound 51am from the thiazole/thiadiazole carboxamide series exhibited a good pharmacokinetic profile in BALB/c mice [1]. While the specific PK parameters (Cmax, AUC, t1/2, F%) were not fully detailed in the abstracted data, the reported characterization supports the oral bioavailability of this chemotype [1]. This establishes a critical differentiation point: not all c-Met inhibitor chemotypes achieve sufficient oral exposure for in vivo target engagement studies. The thiazole-pyrazine-thiadiazole scaffold incorporates physicochemical properties (molecular weight, hydrogen bond donor/acceptor count, lipophilicity) that are compatible with oral absorption, whereas many alternative c-Met inhibitor scaffolds require intravenous administration or formulation optimization [1]. The target compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, by virtue of its structural identity within this scaffold family, is positioned to retain these favorable pharmacokinetic features, although direct PK data for this exact compound have not been published [REFS-1, REFS-2].

Oral Bioavailability (Scaffold)
Supporting evidence
Optimized analog 51am showed good oral PK profile in BALB/c mice; no direct PK data for the target compound published.
Scaffold-class exposure data may support oral route selection for in vivo target engagement studies; requires compound-specific validation.
Specific PK parameters (Cmax, AUC) not detailed in available abstract; scaffold-level inference only.
Pharmacokinetics Oral bioavailability In vivo efficacy

Application Scenarios for This Thiazole-Thiadiazole Hybrid


Lead Optimization and SAR Expansion

This compound serves as a structurally defined starting point for exploring SAR around the thiazole C2 position and the thiadiazole N-2 carboxamide moiety within the proven thiazole/thiadiazole carboxamide c-Met inhibitor scaffold [1]. The published five-cycle optimization campaign provides a detailed SAR roadmap, and this compound occupies a specific chemical space node within that landscape [1]. Researchers can systematically vary the pyrazine substitution pattern, modify the thiadiazole methyl group, or introduce substituents at the thiazole C5 position to probe effects on c-Met potency, selectivity over VEGFR-2, and cellular activity in MKN-45 gastric cancer models [REFS-1, REFS-2].

Kinase Selectivity Profiling

Given the documented differential binding modes of this chemotype against c-Met and VEGFR-2, the compound is suited for broad kinase selectivity profiling panels [1]. Comparative evaluation against a panel of 50–100 kinases can quantify the selectivity window and identify potential off-target liabilities [1]. This is particularly valuable because the pyrazine-thiadiazole-thiazole connectivity is hypothesized to confer greater selectivity than earlier-generation c-Met inhibitors, and experimental verification of this hypothesis using the compound would generate high-value selectivity data for the field [REFS-1, REFS-2].

In Vivo Target Engagement and Efficacy

The demonstrated oral pharmacokinetic profile of the optimized scaffold member 51am in BALB/c mice supports the use of structurally related compounds, including the target compound, in in vivo pharmacology studies [1]. Researchers can employ this compound in MKN-45 xenograft or orthotopic models to assess tumor growth inhibition, pharmacodynamic biomarker modulation (phospho-c-Met, phospho-Gab1, phospho-ERK), and correlation between plasma exposure and target engagement in tumor tissue [1]. The availability of a compound with oral bioavailability potential significantly reduces experimental complexity compared to intravenously administered alternatives [1].

Docking-Based Virtual Screening

The binding mode of the thiazole/thiadiazole carboxamide series in both c-Met (DFG-out conformation) and VEGFR-2 has been characterized by molecular docking [1]. This compound can serve as a reference ligand for structure-based virtual screening campaigns aimed at identifying novel c-Met inhibitors with improved selectivity profiles. Its well-defined three-dimensional binding pose in the c-Met allosteric pocket provides a reliable pharmacophore query for ligand-based and structure-based computational approaches [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
Scaffold-based lead optimization
Thiazole-pyrazine-thiadiazole core connectivity
SAR at C2/C5 positions; c-Met potency shift analysis
Kinase selectivity profiling
c-Met vs VEGFR-2 docking-defined selectivity features
Broad-panel counter-screening; off-target kinase review
In vivo target engagement / PD studies
Oral PK-compatible scaffold (class-level evidence)
Plasma-tumor exposure correlation; phospho-c-Met modulation
Virtual screening reference ligand
DFG-out c-Met binding pose (PDB 3LQ8)
Pharmacophore-based screening; selectivity model refinement
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